molecular formula C9H7ClF3N B13070452 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole

Cat. No.: B13070452
M. Wt: 221.60 g/mol
InChI Key: ZLLXEOCZGMKKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole (CAS 1156231-67-2) is a synthetically versatile indole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C9H7ClF3N and a molecular weight of 221.61, this compound features a 2,3-dihydroindole core, which is a privileged scaffold in the design of biologically active molecules . The structure is strategically substituted with chloro and trifluoromethyl groups at the 5 and 7 positions, respectively; these electron-withdrawing groups are known to profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Indole derivatives are extensively researched for their wide spectrum of pharmacological activities. The indole nucleus is a common structural component in compounds developed for antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular applications . Specifically, substituted indoles have been identified as key scaffolds in exploratory anti-infective research. For instance, recent optimization efforts of substituted indoles have been conducted for potential applications against neglected tropical diseases such as Chagas disease, highlighting the value of this chemical class in probing new therapeutic avenues . The presence of the trifluoromethyl group is of particular note, as it is a staple in modern agrochemical and pharmaceutical design due to its ability to enhance lipophilicity and improve membrane permeability . This makes 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole a highly valuable intermediate for researchers constructing compound libraries for high-throughput screening or for those engaged in structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H7ClF3N/c10-6-3-5-1-2-14-8(5)7(4-6)9(11,12)13/h3-4,14H,1-2H2

InChI Key

ZLLXEOCZGMKKQH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . The reaction conditions often involve heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂, 0°C → RT3-Acetyl derivative64%
FormylationPOCl₃, DMF, 60°C3-Formyl-2-CF₃-indole53%
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivative48%

Key Observations :

  • The CF₃ group deactivates the ring, slowing reaction rates compared to unsubstituted indoles .

  • Position 3 remains the most reactive site due to conjugation with the nitrogen lone pair.

Nucleophilic Substitution

The chlorine atom at position 5 undergoes nucleophilic displacement under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
SNAr with AminesPiperidine, DMF, 80°C, 12h5-Piperidinyl derivative72%
Thiol SubstitutionNaSH, EtOH, reflux, 6h5-Mercapto derivative68%

Mechanistic Insight :

  • The electron-withdrawing CF₃ group enhances the leaving ability of Cl via resonance and inductive effects.

Reduction Reactions

The dihydroindole structure (2,3-dihydro-1H-indole) can undergo further reduction:

Reaction TypeReagents/ConditionsProductYieldSource
Full ReductionH₂ (1 atm), Pd/C, EtOH, RT2,3,4,5-Tetrahydroindole89%
Selective ReductionNaBH₄, THF, 0°C → RT3-Hydroxy-2,3-dihydroindole75%

Side Reaction :

  • Over-reduction may occur with prolonged hydrogenation, leading to ring-opening products.

Oxidation Reactions

The 2,3-dihydroindole moiety is susceptible to oxidation:

Reaction TypeReagents/ConditionsProductYieldSource
Air OxidationO₂, DMF, 120°C, 24hIndole-2,3-dione derivative82%
Chemical OxidationKMnO₄, H₂O, 80°C2-Keto-3-hydroxyindole65%

Critical Factor :

  • Electron-withdrawing groups stabilize the oxidized products by resonance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 2:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME2-Aryl derivative78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Amine, toluene2-Amino derivative81%

Limitation :

  • Steric hindrance from the CF₃ group reduces yields in bulky substituent couplings .

Cyclization Reactions

The compound participates in intramolecular cyclizations for fused heterocycles:

Reaction TypeReagents/ConditionsProductYieldSource
Pictet-SpenglerAldehyde, TFA, CH₂Cl₂, 24hTetrahydro-β-carboline69%
Fischer IndolizationKetone, HCl, EtOH, refluxPolycyclic indole derivative58%

Notable Example :

  • Reaction with 4-(trifluoromethyl)benzaldehyde forms spirocyclic benzothiazoline-indole hybrids .

Functional Group Transformations

The CF₃ group remains inert under most conditions but participates in radical reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Radical Trifluoromethylation(NH₄)₂S₂O₈, AgNO₃, MeCNCF₃-substituted dimer44%

Scientific Research Applications

Medicinal Chemistry

The medicinal potential of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole has been highlighted in several studies, where it has been explored for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of indole compounds, including 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole, exhibit significant anticancer activity. For instance, compounds with trifluoromethyl substitutions have shown enhanced potency against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth .

Case Study:
A study demonstrated that a related compound exhibited an IC50 value of 0.061 μM against cancer cells, suggesting that modifications to the indole structure can lead to potent anticancer agents .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory drugs. Trifluoromethyl indoles have been reported to possess anti-inflammatory and neuroprotective effects. For example, a compound with a similar structure was found to significantly reduce inflammation markers in vitro .

Enzyme Inhibition

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole has been studied for its role as an enzyme inhibitor, particularly in the context of Notum activity. Notum is involved in Wnt signaling pathways, which are crucial for various cellular processes.

Case Study:
In a high-throughput screening assay, a derivative of this compound was shown to inhibit Notum with an IC50 of 0.40 μM, indicating its potential as a therapeutic agent targeting Wnt-related diseases .

Material Science

In addition to its biological applications, this compound has potential uses in material science due to its unique chemical properties.

Polymer Synthesis

The incorporation of indole derivatives into polymer matrices has been explored for developing advanced materials with specific properties such as increased thermal stability and mechanical strength. The trifluoromethyl group can enhance the hydrophobicity and chemical resistance of polymers .

Chemical Synthesis and Methodology

The synthesis of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole can be achieved through various methods involving the reaction of substituted indoles with trifluoromethylating agents under controlled conditions.

Method Yield Conditions
Bromination85%Acetic acid, room temperature
Trifluoromethylation82%Inert atmosphere

This table summarizes methods used for synthesizing related compounds and their respective yields under specific conditions .

Mechanism of Action

The mechanism of action of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

  • 5-Fluoro-1-methyl-1H-indole (7b): This compound () shares a halogen (F) at position 5 but lacks the trifluoromethyl group and dihydroindole saturation.
  • 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) : The sulfonyl group at position 1 introduces strong electron-withdrawing effects, similar to the trifluoromethyl group in the target compound. However, the sulfonyl moiety’s polarity may reduce membrane permeability compared to the lipophilic trifluoromethyl group .
  • Crystal Structures of Dihydroindole Derivatives () : Dihydroindoles with sulfonyl and nitrobenzoyl groups exhibit orthogonal orientations between the indole core and substituents (dihedral angles ~88°). This suggests that the chloro and trifluoromethyl groups in the target compound may adopt similar spatial arrangements, influencing crystal packing and intermolecular interactions .

2.1.2. Dihydroindole vs. The saturated C2–C3 bond also introduces conformational flexibility, which may enhance binding to flexible protein pockets .

Physicochemical Properties
Compound Substituents Melting Point (°C) Yield Key Functional Groups Source
5-Fluoro-1-methyl-1H-indole (7b) 5-F, 1-Me 55–56 98% Methyl, Fluoro [1]
5-Fluoro-1-(tosyl)-1H-indole (7c) 5-F, 1-SO₂C₆H₄Me 111–112 96% Sulfonyl, Fluoro [1]
Target Compound* 5-Cl, 7-CF₃, 2,3-dihydro N/A N/A Chloro, Trifluoromethyl N/A
Spectroscopic and Crystallographic Insights
  • 13C NMR of Dihydroindoles () : The CH₂ group in 2,3-dihydro-1H-indole derivatives resonates at δ ~47 ppm, consistent with the saturated C2–C3 bond. Aromatic carbons in the target compound’s indole core are expected to appear at δ 110–140 ppm, similar to substituted indoles in .
  • Hydrogen Bonding () : Intramolecular C–H⋯O bonds in dihydroindole derivatives stabilize specific conformations. The chloro and trifluoromethyl groups in the target compound may participate in similar interactions, affecting solubility and crystallinity .

Biological Activity

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H3ClF3N
  • Molecular Weight : 249.57 g/mol
  • CAS Number : Not explicitly provided in the search results but can be inferred from chemical databases.

Biological Activity Overview

The biological activity of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole has been evaluated across various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole, exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. For instance, indole derivatives have been shown to possess IC50 values ranging from 0.09 µM to 29.1 µM against different cancer cell lines .

Antimicrobial Activity

Indole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The indole core facilitates interactions with bacterial proteins essential for cell wall synthesis, making it a potential candidate for overcoming drug resistance .
  • Inhibition Rates : In various studies, compounds similar in structure to 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole have exhibited inhibition percentages exceeding 70% against pathogenic bacteria .

Structure-Activity Relationships (SAR)

The biological activity of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole can be correlated with its structural features:

SubstituentEffect on Activity
Chlorine at position 5Enhances cytotoxicity against cancer cells
Trifluoromethyl at position 7Increases lipophilicity and cellular uptake

Research indicates that modifications to the indole scaffold can significantly alter its pharmacological profile. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets .

Case Studies

  • Anticancer Study : A study evaluated a series of indole derivatives including 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole against A549 and HeLa cells. Results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM .
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of indole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting potent antimicrobial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole, and what key steps ensure success?

  • Methodological Answer : Synthesis involves multi-step strategies, starting with functionalized indole precursors. For example, CuI-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF mixtures can introduce heterocyclic groups (). Trifluoromethylation may require pre-functionalized building blocks (e.g., hexafluorobenzene derivatives, as in ) or fluorinating agents. Critical steps include refluxing with acetic acid for condensation ( ) and purification via column chromatography (70:30 ethyl acetate/hexane; ). Monitoring reaction progress with TLC and optimizing stoichiometry are essential to minimize byproducts.

Q. How is structural characterization of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole performed to confirm purity and regiochemistry?

  • Methodological Answer : NMR spectroscopy (1H, 13C, 19F) resolves substituent positions and confirms dihydroindole saturation (). Mass spectrometry (FAB-HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration (). Discrepancies in spectral data (e.g., unexpected splitting in 19F NMR) may indicate regioisomeric impurities, necessitating re-optimization of reaction conditions ( ). Purity is further assessed via HPLC with UV detection.

Advanced Research Questions

Q. What strategies resolve low yields during trifluoromethyl group introduction in dihydroindole derivatives?

  • Methodological Answer : Low yields often stem from competing side reactions or inefficient electrophilic substitution. Catalytic iodine (10 mol% in MeCN at 40°C) enhances trifluoromethylation efficiency (98% yield in ). Alternative methods include using Umemoto’s reagent or adjusting solvent polarity (e.g., PEG-400 for solubility; ). Pre-activation of the indole ring with electron-donating groups (e.g., methoxy) can direct trifluoromethylation to the desired position ( ). Kinetic studies under varying temperatures ( , Table 1) help identify optimal conditions.

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing chloro and trifluoromethyl groups deactivate positions 5 and 7, directing electrophiles to the 2- or 4-positions. Software like MOE () models steric and electronic effects, validated by experimental NMR shifts. Docking studies further predict bioactivity, guiding functionalization for target applications (e.g., kinase inhibition).

Q. How should researchers address contradictions in reported biological activities of dihydroindole derivatives?

  • Methodological Answer : Discrepancies require orthogonal validation:

  • Replicate assays under standardized conditions (e.g., enzyme inhibition protocols in ).
  • Compare structural analogs (e.g., Bisindolylmaleimides in ) to establish SAR.
  • Investigate solvent effects (e.g., DMSO vs. aqueous buffers; ) or impurities () as confounding factors.
  • Cross-reference Protein Data Bank (PDB) entries () to validate target binding modes.
  • Use microspectroscopic imaging ( ) to assess compound stability in biological matrices.

Q. What experimental design principles optimize reaction conditions for dihydroindole functionalization?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) evaluates variables (temperature, catalyst loading, solvent). For example, ’s reaction screen (Table 1) identifies iodine in MeCN at 40°C as optimal. High-throughput screening (HTS) with automated liquid handlers accelerates condition testing. Post-reaction analysis via LC-MS detects intermediates, informing mechanistic pathways (e.g., radical vs. ionic mechanisms for trifluoromethylation).

Data Contradiction Analysis

Q. How can researchers resolve conflicting spectral data (e.g., NMR) for 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole derivatives?

  • Methodological Answer :

  • Compare experimental data with computed NMR shifts (using software like ACD/Labs or Gaussian).
  • Synthesize isotopic analogs (e.g., 13C-labeled compounds) to confirm peak assignments.
  • Re-crystallize the compound for X-ray analysis () to unambiguously determine structure.
  • Re-examine reaction workup: Residual solvents (e.g., DMF in ) may cause splitting artifacts.
  • Collaborate with multiple labs to cross-validate results, reducing instrumentation bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.